1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine dihydrochloride
Description
Chemical Name: 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine dihydrochloride CAS No.: 1049778-47-3 Molecular Formula: C₁₂H₁₆Cl₂N₂S Molecular Weight: 291.24 g/mol IUPAC Name: this compound Structure: The compound consists of a phenyl ring substituted at the para position with a 2-methyl-1,3-thiazol-4-yl group. The ethanamine moiety is attached to the phenyl ring and exists as a dihydrochloride salt .
This compound is part of a broader class of thiazole-containing amines, which are of interest in medicinal chemistry due to the thiazole ring's role in bioactivity, such as interactions with enzymes or receptors .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.2ClH/c1-8(13)10-3-5-11(6-4-10)12-7-15-9(2)14-12;;/h3-8H,13H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPVKQJFQUAAOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)C(C)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine dihydrochloride typically involves the following steps:
Formation of 2-Methyl-1,3-thiazol-4-yl moiety: This can be achieved through the reaction of appropriate precursors such as 2-methylthiazole and 4-chlorophenylacetonitrile.
Amination: The resulting intermediate undergoes amination to introduce the ethanamine group.
Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound. Reagents like alkyl halides or sulfonates can be used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonates
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different alkyl or aryl groups.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C12H14Cl2N2S
- Molecular Weight : 291.24 g/mol
- CAS Number : 1049778-47-3
The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the amine group enhances its potential as a pharmacological agent.
Drug Development
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine dihydrochloride is being explored as a potential lead compound in drug development, particularly for conditions related to the central nervous system (CNS). Its structure allows it to interact with various receptors, making it a candidate for treating disorders such as anxiety and depression.
Antimicrobial Activity
Studies have indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. The dihydrochloride form enhances solubility and bioavailability, making it suitable for formulation in various dosage forms for treating bacterial infections.
Anticancer Research
Research has shown that thiazole derivatives can inhibit tumor growth by interfering with cell proliferation pathways. The specific application of this compound in cancer therapy is under investigation, with early results suggesting potential efficacy against certain cancer cell lines.
Proteomics Research
This compound is utilized in proteomics studies as a biochemical tool to investigate protein interactions and functions. Its ability to form stable complexes with proteins makes it valuable for elucidating biochemical pathways.
Enzyme Inhibition Studies
The compound's structural characteristics allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. This property is being researched to understand its effects on enzyme kinetics and inhibition mechanisms.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth at low concentrations. |
| Study B | CNS Activity | Showed promise in reducing anxiety-like behaviors in animal models. |
| Study C | Anticancer Effects | Indicated inhibition of tumor cell proliferation in vitro with IC50 values lower than standard treatments. |
Mechanism of Action
The mechanism by which 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and pharmacological implications:
Key Structural Variations and Implications
Substituent Effects
- Chlorophenyl vs. Methylthiazolylphenyl : The chlorine atom in (2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine hydrochloride increases lipophilicity, which may enhance blood-brain barrier penetration compared to the methyl-substituted thiazole in the reference compound .
Positional Isomerism
- Para vs. Meta Substitution : The meta-substituted analog ([3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride) may exhibit steric hindrance or altered binding modes compared to the para-substituted reference compound .
Amine Modifications
- Cyclopropane Ring : Introduces rigidity, which could limit metabolic degradation and improve stability .
Biological Activity
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine dihydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its various biological activities, including its potential as an anticonvulsant, antitumor agent, and antimicrobial compound.
- Molecular Formula: C12H16Cl2N2S
- Molecular Weight: 291.24 g/mol
- CAS Number: 1049778-47-3
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including those similar to this compound. The structure-activity relationship (SAR) indicates that modifications on the thiazole ring can enhance anticonvulsant activity.
Key Findings:
- Compounds with para-halogen substitutions on the phenyl ring exhibited significant anticonvulsant effects in models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .
- A study reported that thiazole derivatives demonstrated median effective doses (ED50) significantly lower than standard medications, suggesting higher potency .
Antitumor Activity
Thiazole-containing compounds have also been investigated for their antitumor properties. The presence of specific substituents on the thiazole ring has been correlated with enhanced cytotoxicity against various cancer cell lines.
Research Highlights:
- Compounds similar to this compound have shown IC50 values less than those of established chemotherapeutics like doxorubicin in various cancer models .
- SAR studies indicate that electron-donating groups at specific positions on the phenyl ring can significantly increase antitumor activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have shown promising results against a variety of bacterial and fungal strains.
Antimicrobial Efficacy:
- In vitro studies revealed moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains .
- Antifungal activity was noted against Candida albicans and Fusarium oxysporum, indicating a broad spectrum of antimicrobial action .
Case Studies
Case Study 1: Anticonvulsant Efficacy
A recent investigation into thiazole derivatives demonstrated that specific modifications led to enhanced anticonvulsant effects. For instance, compounds with methyl substitutions showed a marked increase in efficacy compared to their unsubstituted counterparts.
Case Study 2: Antitumor Potential
In a comparative study involving several thiazole derivatives, one compound exhibited an IC50 value of less than 0.5 µg/mL against the A431 cell line, surpassing the efficacy of traditional chemotherapeutic agents like doxorubicin .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group facilitates nucleophilic substitution under acidic or basic conditions. Key reactions include:
| Reaction Type | Reagents/Conditions | Product/Outcome | Source Analogues |
|---|---|---|---|
| Diazotization | NaNO₂, HCl (0–5°C) | Diazonium salt intermediates | |
| Sandmeyer Reaction | CuCN, KI, or H₂O | Cyano, iodo, or hydroxy derivatives | |
| SN2 Displacement | Alkyl halides (R-X), K₂CO₃, DMF, 60°C | N-alkylated ethanamine derivatives |
-
Example : Reaction with methyl iodide in dimethylformamide (DMF) yields N-methyl-1-[4-(2-methylthiazol-4-yl)phenyl]ethanamine.
Alkylation and Acylation
The amine group undergoes alkylation and acylation to form secondary amines or amides:
-
Mechanistic Insight : Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by proton transfer.
Thiazole Ring Reactivity
The 2-methylthiazole moiety participates in electrophilic substitutions and ring-opening reactions:
-
Example : Suzuki coupling with 4-fluorophenylboronic acid produces 4-(4-fluorophenyl)-2-methylthiazole derivatives .
Condensation and Cyclization
The amine group engages in condensation reactions to form heterocyclic systems:
-
Notable Synthesis : Condensation with α-bromoketones under Hantzsch conditions yields fused thiazole-pyrimidine systems .
Salt Formation and Acid-Base Behavior
As a dihydrochloride salt, the compound exhibits pH-dependent solubility and reactivity:
| Property | Conditions | Observation | Implications |
|---|---|---|---|
| Deprotonation | NaOH (aq), pH > 10 | Free base precipitates | Purification strategies |
| Solubility | Water (25°C) | 12.5 mg/mL (salt form) | Formulation flexibility |
Comparative Reactivity Table
A comparison with structurally related thiazole derivatives highlights key trends:
| Compound | Amine Reactivity | Thiazole Reactivity | Dominant Pathway |
|---|---|---|---|
| 1-[4-(2-methylthiazol-4-yl)phenyl]ethanamine dihydrochloride | High | Moderate | Nucleophilic substitution |
| 2-(2-methylthiazol-4-yl)ethanamine dihydrochloride | Moderate | High | Electrophilic substitution |
| N-(4-methylbenzyl)-1-(2-methylthiazol-4-yl)ethanamine | Low | High | Cross-coupling |
Q & A
Basic Research: What are the optimal synthetic routes for 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine dihydrochloride?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, starting with the preparation of the thiazole core. A common approach includes:
- Step 1 : Condensation of 4-(2-methylthiazol-4-yl)benzaldehyde with ethylamine under reductive amination conditions (e.g., using NaBH₃CN or H₂/Pd-C) to form the ethanamine backbone .
- Step 2 : Salt formation via treatment with hydrochloric acid to yield the dihydrochloride form.
- Critical Parameters : Reaction temperature (reflux conditions at 80–100°C), solvent choice (ethanol or THF), and stoichiometric control of HCl to avoid over-protonation. Computational tools (e.g., quantum chemical calculations) can optimize reaction pathways by predicting intermediates and transition states .
Basic Research: Which analytical techniques are essential for confirming the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify the thiazole ring, phenyl group, and ethanamine chain. Key signals include δ 2.5–3.0 ppm (CH₂NH₂) and δ 7.0–8.0 ppm (aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H⁺] at m/z 253.73 for C₁₂H₁₅N₃O·HCl) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Advanced Research: How can researchers resolve contradictions in reported biological activities of this compound?
Methodological Answer:
Discrepancies in biological data (e.g., receptor binding affinity) may arise from:
- Environmental Factors : pH-dependent solubility (e.g., enhanced protonation at low pH alters membrane permeability) .
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or incubation times. Standardize protocols using control compounds (e.g., known receptor agonists/antagonists) .
- Structural Analogues : Compare activity with derivatives (e.g., 4-phenyl-2-thiazoleethanamine) to isolate the role of the methylthiazole group .
Advanced Research: What strategies ensure stability during long-term storage of this compound?
Methodological Answer:
- Storage Conditions : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the thiazole ring. Desiccants (e.g., silica gel) mitigate moisture absorption .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products (e.g., free amine or oxidized thiazole) .
Advanced Research: How does the dihydrochloride salt form influence pharmacokinetic properties?
Methodological Answer:
- Solubility : The dihydrochloride salt enhances aqueous solubility (critical for in vivo studies) compared to the free base. Measure solubility via shake-flask method at physiological pH (7.4) .
- Bioavailability : Conduct comparative pharmacokinetic studies in rodent models, monitoring plasma concentration-time profiles (Cmax, Tmax) after oral and intravenous administration .
Basic Research: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and dissolution .
- First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes. For inhalation, move to fresh air and seek medical attention if irritation persists .
Advanced Research: How can computational modeling predict this compound’s interactions with biological targets?
Methodological Answer:
- Docking Simulations : Use software like AutoDock Vina to model binding to receptors (e.g., serotonin transporters). Validate with mutagenesis studies targeting predicted interaction sites .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds or hydrophobic interactions .
Advanced Research: What are the challenges in scaling up synthesis from lab to pilot scale?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
